molecular formula C14H19ClO3 B13774557 Butyl 2-(4-chloro-2-methylphenoxy)propanoate CAS No. 68994-37-6

Butyl 2-(4-chloro-2-methylphenoxy)propanoate

Cat. No.: B13774557
CAS No.: 68994-37-6
M. Wt: 270.75 g/mol
InChI Key: HLSZELGMPRJPOA-UHFFFAOYSA-N
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Description

Butyl 2-(4-chloro-2-methylphenoxy)propanoate is an organic compound with the molecular formula C14H19ClO3. It is a member of the phenoxycarboxylic acid ester family, which is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a butyl ester group and a chlorinated aromatic ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(4-chloro-2-methylphenoxy)propanoate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:

2-(4-chloro-2-methylphenoxy)propanoic acid+butanolacid catalystButyl 2-(4-chloro-2-methylphenoxy)propanoate+water\text{2-(4-chloro-2-methylphenoxy)propanoic acid} + \text{butanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(4-chloro-2-methylphenoxy)propanoic acid+butanolacid catalyst​Butyl 2-(4-chloro-2-methylphenoxy)propanoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(4-chloro-2-methylphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom on the aromatic ring can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other nucleophilic reagents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of butyl 2-(4-chloro-2-methylphenoxy)propanol.

    Substitution: Formation of various substituted phenoxypropanoates.

Scientific Research Applications

Butyl 2-(4-chloro-2-methylphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a plant growth regulator.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Butyl 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-(4-chloro-2-methylphenoxy)acetate
  • Octyl 2-(4-chloro-2-methylphenoxy)propanoate
  • Ethyl 2-(4-chloro-2-methylphenoxy)propanoate

Uniqueness

Butyl 2-(4-chloro-2-methylphenoxy)propanoate is unique due to its specific ester group and the presence of a chlorinated aromatic ring. These structural features contribute to its distinct chemical properties and reactivity, making it suitable for various specialized applications.

Properties

CAS No.

68994-37-6

Molecular Formula

C14H19ClO3

Molecular Weight

270.75 g/mol

IUPAC Name

butyl 2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C14H19ClO3/c1-4-5-8-17-14(16)11(3)18-13-7-6-12(15)9-10(13)2/h6-7,9,11H,4-5,8H2,1-3H3

InChI Key

HLSZELGMPRJPOA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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